2-(Benzyloxy)benzamide

Descripción general

Descripción

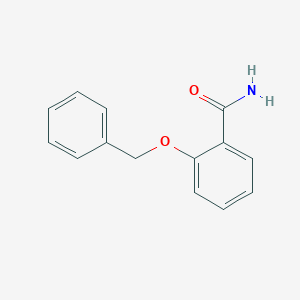

2-(Benzyloxy)benzamide is an organic compound with the molecular formula C14H13NO2 It is a benzamide derivative where a benzyloxy group is attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)benzamide typically involves the reaction of 2-hydroxybenzamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Hydroxybenzamide+Benzyl Bromide→this compound+HBr

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

2-(Benzyloxy)benzamide has been explored for its potential as a multi-targeted compound, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives of benzamides can inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and β-secretase (BACE-1). For instance, compounds derived from this structure have shown promising inhibitory effects on AChE with IC50 values suggesting their potential efficacy in treating Alzheimer's disease .

Enzyme Inhibition

A significant application of this compound lies in its inhibitory action against various enzymes:

- Cholinesterase Inhibitors : Studies have demonstrated that certain derivatives can inhibit both AChE and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This dual inhibition is beneficial in developing treatments for Alzheimer's disease .

- Monoamine Oxidase Inhibitors : The compound has been evaluated for its inhibitory effects on human monoamine oxidases (hMAOs), particularly hMAO-B, which is implicated in neurological disorders. Some analogs exhibited strong inhibition with IC50 values as low as 0.067 μM, highlighting their potential as therapeutic agents .

Antibacterial Activity

Recent studies have also highlighted the antibacterial properties of benzamide derivatives, including this compound. Research has indicated that certain benzamide compounds can effectively inhibit bacterial growth by targeting specific proteins essential for bacterial cell division, such as FtsZ . The compound TXH9179, a derivative related to this compound, demonstrated superior bactericidal potency against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibacterial therapies .

Kinase Inhibition

The compound has been investigated for its ability to inhibit LRRK2 kinase activity, which is associated with Parkinson's disease. Inhibitors targeting LRRK2 are being developed to mitigate the progression of this neurodegenerative disorder. The synthesis and characterization of such compounds indicate that they may offer therapeutic benefits by modulating kinase activity .

Structural Studies and Synthesis

The synthesis of this compound and its derivatives has been documented extensively in the literature. Various synthetic routes have been explored to optimize yield and purity, including reactions involving benzyloxy groups and amide formation techniques . Understanding these synthetic pathways is crucial for scaling up production for further biological evaluations.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues.

Comparación Con Compuestos Similares

2-Hydroxybenzamide: Lacks the benzyloxy group, making it less hydrophobic.

Benzamide: The simplest form without any substituents on the benzene ring.

2-(Methoxy)benzamide: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and interactions.

Uniqueness: 2-(Benzyloxy)benzamide is unique due to the presence of the benzyloxy group, which enhances its hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for developing new drugs and materials.

Actividad Biológica

2-(Benzyloxy)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core with a benzyloxy substituent, which influences its biological activity. The presence of these functional groups allows for interactions with various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Inhibition of Enzymes : It has been identified as an inhibitor for specific enzymes related to metabolic pathways.

- Antioxidant Properties : Some derivatives have shown potential antioxidant activity, contributing to their therapeutic value.

- Anti-inflammatory Effects : Studies suggest that certain derivatives may exhibit anti-inflammatory properties.

1. Enzyme Inhibition

A study focused on the inhibition of sphingomyelin synthase-2 (SMS2), which is implicated in atherosclerosis. The research utilized quantitative structure-activity relationship (QSAR) modeling to predict the inhibitory potential of various 2-benzyloxybenzamide derivatives. The findings indicated that specific structural modifications could significantly enhance the inhibitory activity against SMS2, with IC50 values being a critical measure of efficacy .

| Compound | IC50 Value (µM) | Descriptor Analysis |

|---|---|---|

| This compound | 12.5 | High lipophilicity |

| Derivative A | 8.0 | Enhanced hydrophobic interactions |

| Derivative B | 5.5 | Optimal steric hindrance |

2. Antioxidant Activity

Research has highlighted the potential antioxidant properties of this compound derivatives. These compounds were evaluated for their ability to scavenge free radicals, with promising results indicating their role in protecting cells from oxidative stress .

3. Anti-inflammatory Properties

The anti-inflammatory effects were assessed through in vivo studies where selected derivatives demonstrated significant reductions in inflammation markers in animal models. One particular derivative was noted for its effectiveness comparable to established anti-inflammatory drugs .

Case Study 1: QSAR Modeling for SMS2 Inhibition

In a comprehensive study involving 34 derivatives of this compound, researchers employed multiple linear regression (MLR) and artificial neural networks (ANN) to develop predictive models for enzyme inhibition. The study concluded that specific molecular descriptors correlated strongly with biological activity, providing a framework for future drug design .

Case Study 2: Antioxidant Evaluation

A series of experiments were conducted to evaluate the antioxidant capacity of various derivatives using DPPH and ABTS assays. Results indicated that certain modifications to the benzyloxy group significantly enhanced radical scavenging ability, suggesting potential applications in treating oxidative stress-related diseases .

Propiedades

IUPAC Name |

2-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKNJUHXNDIVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304458 | |

| Record name | 2-(benzyloxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29579-11-1 | |

| Record name | 29579-11-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzyloxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological targets of 2-(Benzyloxy)benzamide derivatives?

A1: Research indicates that this compound derivatives exhibit inhibitory activity against specific proteins involved in various biological processes. One study identified them as antagonists of the Transient Receptor Potential Melastatin member 8 (TRPM8) [], a protein involved in cold and menthol sensation. Another study highlighted their potential as inhibitors of Leucine-rich repeat kinase 2 (LRRK2) [], a kinase implicated in Parkinson's and Alzheimer's diseases.

Q2: How does the structure of this compound influence its activity?

A2: Structure-activity relationship (SAR) studies are crucial for understanding how structural modifications impact a compound's biological activity. While the provided abstracts don't delve into specific SAR data for this compound, one study utilized multiple linear regression (MLR) and artificial neural network (ANN) methods to predict the IC50 values (a measure of potency) of these derivatives as SMS2 inhibitors []. This suggests that specific structural features within this class of molecules are essential for interacting with their targets and influencing their potency.

Q3: Besides biological activity, have any other applications for this compound and its derivatives been explored?

A3: Interestingly, a study explored the use of a this compound derivative as a ligand in the synthesis of terbium, neodymium, and yttrium complexes []. The resulting complexes exhibited distinct crystal structures and luminescent properties, highlighting the potential of this compound class in material science and coordination chemistry.

Q4: What computational chemistry approaches have been used to study this compound derivatives?

A4: Researchers employed both MLR and ANN methods to develop quantitative structure-activity relationship (QSAR) models for this compound derivatives as SMS2 inhibitors []. These computational models, utilizing molecular descriptors, demonstrated the ability to predict the biological activity of these compounds, offering a valuable tool for further development and optimization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.